An In-depth Technical Guide to the Basic Properties of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate
An In-depth Technical Guide to the Basic Properties of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Physicochemical Properties
The basicity of this molecule is primarily attributed to the lone pair of electrons on the nitrogen atom of the 2-amino group. However, this basicity is significantly influenced by the electronic effects of the substituents on the thiophene ring. The lone pair can be delocalized into the aromatic thiophene ring, which generally reduces the basicity compared to aliphatic amines.
The key structural features influencing basicity are:
-
2-Amino Group: The primary source of basicity.
-
3-Ethoxycarbonyl Group: An electron-withdrawing group (-COOEt) that reduces the electron density on the thiophene ring and, consequently, the basicity of the amino group through a resonance effect.
-
4-[1,1'-biphenyl]-4-yl Group: A large, aromatic substituent. The biphenyl group is generally considered to be weakly electron-withdrawing or electron-donating depending on its conformation, but its primary impact here is likely steric hindrance around the thiophene core.
Table 1: Predicted Physicochemical Properties Quantitative data for the target molecule is predicted based on the properties of the parent compound, Ethyl 2-aminothiophene-3-carboxylate, and the known effects of its substituents.
| Property | Predicted Value for Target Compound | Data for Parent Compound (Ethyl 2-aminothiophene-3-carboxylate) | Reference |
| Molecular Formula | C21H19NO2S | C7H9NO2S | - |
| Molar Mass | 349.45 g/mol | 171.22 g/mol | [3][4] |
| pKa (Conjugate Acid) | < 0.11 | ~0.11 ± 0.10 (Predicted) | [3] |
| Appearance | Likely a solid (e.g., yellow or cream crystals) | Brown Solid | [3][5] |
| Solubility | Expected to be soluble in organic solvents like Chloroform, Dichloromethane; slightly soluble in water. | Slightly soluble in water; Soluble in Chloroform, Dichloromethane. | [3] |
Note: The pKa of the target compound is predicted to be slightly lower than the parent compound due to the potential weak electron-withdrawing nature of the biphenyl substituent.
Protonation and Basicity
The protonation of 2-aminothiophenes can be complex. While the primary site of protonation is typically the amino group, studies have shown that protonation can also occur at the C5 position of the thiophene ring, leading to the formation of a Wheland-type intermediate (a cationic species).[6] The preferred site of protonation is influenced by the substitution pattern on the ring. For the title compound, the equilibrium between N-protonation and C-protonation is a key aspect of its chemical behavior in acidic media.
Caption: Protonation equilibrium of the 2-aminothiophene derivative.
Experimental Protocols
The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8][9] This is a one-pot, multi-component reaction that involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[10]
Reactants for the Title Compound:
-
Ketone: 1-([1,1'-biphenyl]-4-yl)ethan-1-one
-
Activated Nitrile: Ethyl cyanoacetate
-
Sulfur: Elemental sulfur (S8)
-
Base/Catalyst: A secondary amine such as morpholine or diethylamine.[5][11]
-
Solvent: Ethanol or Methanol.
General Protocol:
-
A mixture of the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) is prepared in a suitable solvent (e.g., ethanol).[5]
-
The base (e.g., morpholine, ~0.2 equivalents) is added slowly to the stirred mixture at a controlled temperature, often around 35-45 °C.[5]
-
The reaction mixture is stirred at a slightly elevated temperature (e.g., 45-50 °C) for several hours (typically 2-3 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[5][11]
-
Upon cooling, the product often precipitates from the solution.
-
The crude product is collected by filtration, washed with a cold solvent like ethanol, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol).[5]
Caption: Experimental workflow for the Gewald synthesis.
The pKa of a weakly basic compound like a 2-aminothiophene can be determined using spectrophotometric titration. This method is suitable for compounds where the protonated and neutral forms have distinct UV-Vis absorption spectra.
Protocol Outline:
-
Preparation of Solutions: Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., methanol). Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Spectrophotometric Measurement: For each buffer solution, add a small, precise aliquot of the stock solution. Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Identify wavelengths where the absorbance difference between the fully protonated and neutral species is maximal.
-
Calculation: Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the resulting sigmoidal curve.
Relationship Between Structure and Basicity
The basicity of the 2-amino group is a direct reflection of the electron density on the nitrogen atom. This is modulated by the electronic properties of the substituents on the thiophene ring.
Caption: Influence of substituents on the basicity of 2-aminothiophenes.
Applications in Drug Discovery
Substituted 2-aminothiophenes are recognized as privileged scaffolds in medicinal chemistry. They are key intermediates in the synthesis of various biologically active compounds, including:
-
Allosteric enhancers of A1-adenosine receptors.[12]
-
Inhibitors of human leukocyte elastase.[12]
-
Anti-inflammatory and anticancer agents.[1]
The basicity and nucleophilicity of the 2-amino group are critical for subsequent synthetic transformations, allowing for the construction of more complex fused heterocyclic systems and other derivatives for biological screening.[12][14] The title compound, with its significant biphenyl moiety, represents a scaffold that could be explored for applications where interactions with hydrophobic pockets in biological targets are desired.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Gewald_reaction [chemeurope.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
